molecular formula C13H11ClN4 B11858408 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11858408
M. Wt: 258.70 g/mol
InChI Key: VKZQBTWSTPZTNS-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach . The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other scalable synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

4-chloro-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4/c1-8-4-3-5-11(9(8)2)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3

InChI Key

VKZQBTWSTPZTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C

Origin of Product

United States

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